Apixaban-13C-D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

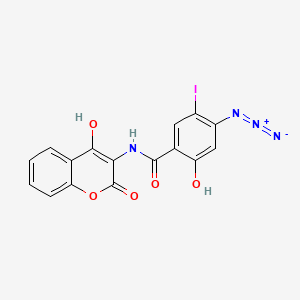

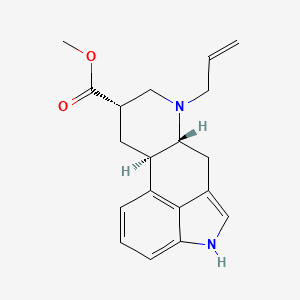

Apixaban-13C-d3 est un composé marqué utilisé principalement comme étalon interne pour la quantification de l'apixaban par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) ou chromatographie liquide-spectrométrie de masse (LC-MS). L'apixaban lui-même est un inhibiteur sélectif du facteur Xa, à la fois libre et lié à la prothrombinase, biodisponible par voie orale, utilisé dans la prévention et le traitement des maladies thrombo-emboliques .

Applications De Recherche Scientifique

Apixaban-13C-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as an internal standard in analytical chemistry for the quantification of apixaban in various samples.

Biology: It is used in studies involving the metabolism and pharmacokinetics of apixaban.

Medicine: It aids in the development and testing of anticoagulant therapies.

Industry: It is utilized in the quality control and validation of pharmaceutical products

Mécanisme D'action

Target of Action

Apixaban-13C-D3, also known as Apixaban 13CD3 or Apixaban-13C, d3, is a highly selective, orally bioavailable, and reversible direct inhibitor of both free and clot-bound factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .

Mode of Action

This compound selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . These effects prevent the formation of a thrombus , thereby reducing the risk of thromboembolic diseases.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting factor Xa, it disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots . This has downstream effects on the entire coagulation pathway, ultimately reducing the risk of thromboembolic events.

Pharmacokinetics

This compound has an absolute oral bioavailability of approximately 50% . The exposure to this compound increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total this compound clearance occurring via renal excretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of thrombus formation. By inhibiting factor Xa, it disrupts the coagulation cascade, preventing the formation of fibrin clots . This reduces the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy due to potential drug-drug interactions . The pharmacodynamic effect of this compound is closely correlated with its plasma concentration .

Analyse Biochimique

Biochemical Properties

Apixaban-13C-D3 plays a crucial role in biochemical reactions as a selective inhibitor of both free and prothrombinase-bound factor Xa. It interacts with factor Xa, an enzyme in the coagulation cascade, by binding to its active site and inhibiting its activity. This interaction prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation . The compound’s high specificity and binding affinity to factor Xa make it an effective tool in studying the pharmacokinetics and pharmacodynamics of Apixaban.

Cellular Effects

This compound influences various cellular processes by inhibiting factor Xa activity. This inhibition affects cell signaling pathways involved in coagulation and thrombosis. By reducing thrombin generation, this compound indirectly impacts platelet activation and aggregation, which are critical steps in clot formation . Additionally, the compound may influence gene expression related to coagulation factors and other proteins involved in hemostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of factor Xa, a serine protease in the coagulation cascade. This binding inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin . The inhibition of factor Xa by this compound is both selective and reversible, allowing for precise control over the coagulation process. The compound’s structure, which includes labeled carbon and deuterium atoms, facilitates its detection and quantification in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, with a shelf life of up to four years . Its activity may decrease over time if not stored properly. Long-term studies in vitro and in vivo have shown that this compound maintains its inhibitory effects on factor Xa, although the extent of inhibition may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy, with higher doses leading to more significant inhibition of factor Xa activity . Excessive doses may result in adverse effects such as prolonged bleeding times and impaired hemostasis. It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, including CYP3A4/5, CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 . These enzymes facilitate the O-demethylation, hydroxylation, and sulfation of the compound, leading to its biotransformation and elimination. The metabolic pathways of this compound are similar to those of Apixaban, providing insights into its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is orally bioavailable and rapidly absorbed, with a maximum concentration occurring a few hours after administration . The compound is distributed in the bloodstream and reaches target sites, such as the liver and kidneys, where it exerts its anticoagulant effects. Transporters and binding proteins may facilitate its movement across cellular membranes and influence its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with factor Xa. The compound’s activity is influenced by its localization, as it needs to be in proximity to factor Xa to exert its inhibitory effects

Méthodes De Préparation

La préparation de l'Apixaban-13C-d3 implique l'incorporation d'isotopes du carbone-13 et du deutérium dans la molécule d'apixaban. Ceci est généralement réalisé par des voies synthétiques impliquant l'utilisation de précurseurs marquésLes méthodes de production industrielle utilisent souvent des stratégies automatisées de préparation d'échantillons, notamment la précipitation des protéines, l'extraction liquide supportée et l'extraction en phase solide .

Analyse Des Réactions Chimiques

L'Apixaban-13C-d3 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les oxydants tels que le permanganate de potassium.

Réduction : Ceci implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Ceci implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés .

Applications de la recherche scientifique

L'this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il sert d'étalon interne en chimie analytique pour la quantification de l'apixaban dans divers échantillons.

Biologie : Il est utilisé dans les études impliquant le métabolisme et la pharmacocinétique de l'apixaban.

Médecine : Il aide au développement et au test des thérapies anticoagulantes.

Industrie : Il est utilisé dans le contrôle de la qualité et la validation des produits pharmaceutiques

Mécanisme d'action

L'this compound, comme l'apixaban, exerce ses effets en inhibant sélectivement le facteur Xa sous ses formes libres et liées. Cette inhibition empêche la conversion de la prothrombine en thrombine, réduisant ainsi la formation de caillots sanguins. Les cibles moléculaires comprennent le facteur Xa et la prothrombinase, et les voies impliquées sont principalement liées à la cascade de coagulation .

Comparaison Avec Des Composés Similaires

L'Apixaban-13C-d3 est unique en raison de son marquage isotopique, ce qui en fait un étalon interne idéal pour la spectrométrie de masse. Les composés similaires comprennent :

Rivaroxaban-13C-d3 : Un autre anticoagulant marqué utilisé comme étalon interne.

Edoxaban-13C-d3 : Une version marquée de l'edoxaban, utilisée à des fins similaires.

Dabigatran-13C-d3 : Une version marquée du dabigatran, également utilisée comme étalon interne dans les études analytiques.

Ces composés partagent des applications similaires mais diffèrent par leurs structures moléculaires et leurs cibles spécifiques.

Propriétés

IUPAC Name |

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBYKSOIHPEH-KQORAOOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)

![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)